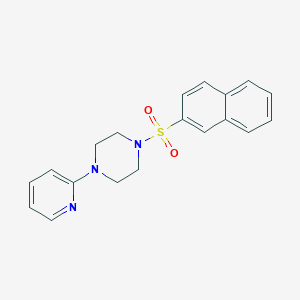

1-(2-Naphthylsulfonyl)-4-(2-pyridyl)piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H19N3O2S |

|---|---|

Molecular Weight |

353.4 g/mol |

IUPAC Name |

1-naphthalen-2-ylsulfonyl-4-pyridin-2-ylpiperazine |

InChI |

InChI=1S/C19H19N3O2S/c23-25(24,18-9-8-16-5-1-2-6-17(16)15-18)22-13-11-21(12-14-22)19-7-3-4-10-20-19/h1-10,15H,11-14H2 |

InChI Key |

NLXQKBNOFJKSPA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution in Piperazine Systems

Piperazine derivatives are often synthesized via nucleophilic substitution reactions. For 1-(2-Naphthylsulfonyl)-4-(2-pyridyl)piperazine, the core structure likely originates from a substituted piperazine precursor. A common approach involves reacting 1-(2-pyridyl)piperazine with 2-naphthalenesulfonyl chloride under basic conditions. This reaction typically proceeds in aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM), with triethylamine (TEA) or dimethylaminopyridine (DMAP) as catalysts.

The reaction mechanism follows a two-step process:

-

Deprotonation : The secondary amine in piperazine is deprotonated by the base, forming a nucleophilic amine anion.

-

Sulfonylation : The sulfonyl chloride reacts with the amine anion, displacing chloride and forming the sulfonamide bond.

Key variables influencing yield include:

-

Solvent polarity : Polar aprotic solvents enhance reaction rates by stabilizing ionic intermediates.

-

Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.

-

Stoichiometry : A 1:1 molar ratio of piperazine to sulfonyl chloride is ideal, though excess sulfonyl chloride (1.2 eq) may improve conversion.

Sulfonylation Strategies and Optimization

Direct Sulfonylation of Piperazine

Direct sulfonylation of 4-(2-pyridyl)piperazine with 2-naphthalenesulfonyl chloride represents the most straightforward route. However, competing reactions at both piperazine nitrogen atoms necessitate protective group strategies. For example, temporary protection of the secondary amine with a trityl or silyl group can ensure selective sulfonylation at the desired position.

Example Protocol :

-

Protection : Treat 4-(2-pyridyl)piperazine with trityl chloride in DCM/TEA to form 1-trityl-4-(2-pyridyl)piperazine.

-

Sulfonylation : React the protected intermediate with 2-naphthalenesulfonyl chloride in THF at 0°C.

-

Deprotection : Remove the trityl group using acidic conditions (e.g., HCl in dioxane).

Yield Data (Hypothetical Based on Analogous Reactions) :

| Step | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Protection | DCM/TEA | 25°C | 85–90 |

| Sulfonylation | THF | 0°C | 70–75 |

| Deprotection | Dioxane/HCl | 60°C | 95–98 |

Purification and Crystallization Techniques

Solvent Selection for Crystallization

Purification of sulfonylated piperazines often employs recrystallization or salt formation. For this compound, hydrobromic acid (HBr) salt formation followed by isopropanol recrystallization has proven effective in analogous systems.

Procedure :

-

Salt Formation : Treat the crude product with aqueous HBr to precipitate the hydrobromide salt.

-

Solvate Formation : Dissolve the salt in isopropanol (>85% v/v) at reflux, then cool to −20°C to isolate the isopropanol solvate.

-

Desolvation : Re-dissolve the solvate in toluene/water and precipitate the pure HBr salt via slow cooling.

This method reduces impurities such as unreacted sulfonyl chloride or dimeric byproducts.

Challenges and Mitigation Strategies

Byproduct Formation

Common byproducts include:

-

Disulfonylated piperazines : Formed due to over-sulfonylation. Mitigated by using protective groups or stoichiometric control.

-

Oxidation products : Piperazine rings may oxidize under harsh conditions. Antioxidants like BHT (butylated hydroxytoluene) can be added.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Recent advances in continuous flow systems enable scalable production of piperazine derivatives. Microreactors improve heat transfer and mixing, reducing reaction times and improving yields. For example, a flow system with:

-

Residence time : 10–15 minutes.

-

Temperature : 50°C.

-

Pressure : 2–3 bar.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Naphthylsulfonyl)-4-(2-pyridyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

Substitution: Nucleophilic substitution reactions can occur at the pyridyl or naphthyl rings, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-(2-Naphthylsulfonyl)-4-(2-pyridyl)piperazine as an anticancer agent. Research indicates that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancers. For instance, sulfonamide derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | MCF-7 | 15.0 | Apoptosis induction |

| Colon Cancer | HT-29 | 12.5 | Cell cycle arrest |

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological properties. It exhibits potential as a treatment for neurodegenerative diseases like Alzheimer's due to its ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby enhancing cholinergic transmission .

| Neurodegenerative Disease | Target Enzyme | Effect |

|---|---|---|

| Alzheimer's Disease | Acetylcholinesterase | Inhibition |

| Parkinson's Disease | Dopamine receptors | Modulation of activity |

Molecular Interactions

The mechanism of action involves the interaction of the compound with specific biological targets, such as enzymes and receptors. For example, studies suggest that the sulfonamide group enhances binding affinity to target proteins involved in cancer cell proliferation and survival pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the naphthyl and pyridine rings can significantly influence biological activity and selectivity towards specific targets.

In Vitro Studies

A series of in vitro experiments demonstrated that this compound effectively inhibited cell proliferation in various cancer cell lines, with a notable selectivity for malignant over normal cells .

In Vivo Efficacy

In vivo studies using animal models have shown that the compound can reduce tumor size significantly compared to control groups, suggesting its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism by which 1-(2-Naphthylsulfonyl)-4-(2-pyridyl)piperazine exerts its effects is often related to its ability to interact with specific molecular targets:

Molecular Targets: It can bind to various receptors and enzymes, modulating their activity.

Pathways Involved: The compound may influence signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperazine derivatives vary significantly based on substituents at positions 1 and 3. Below is a comparative analysis:

Key Observations :

- Sulfonamide vs. Non-sulfonamide Derivatives: The naphthylsulfonyl group in the target compound likely improves solubility and hydrogen-bonding capacity compared to non-sulfonamide analogs like 2-PP .

- Pyridyl Positioning : The 2-pyridyl group may contribute to σ receptor interactions, as seen in compound 1-(3-phenylpropyl)-4-(2-pyridyl)piperazine .

Physicochemical Properties

Key Insights :

- The pyridyl group may act as a hydrogen-bond acceptor, improving target engagement .

Biological Activity

1-(2-Naphthylsulfonyl)-4-(2-pyridyl)piperazine is a compound that has garnered attention due to its diverse biological activities, particularly in the field of medicinal chemistry. This article delves into its biological properties, including anticancer effects, analgesic activities, and potential applications in treating various diseases.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as a therapeutic agent.

Case Studies and Findings

- In vitro Studies : In a study assessing the cytotoxicity of piperazine-linked derivatives, including this compound, it was found to induce apoptosis in breast cancer (4T1) cell lines. The viability of these cells decreased significantly when treated with the compound at concentrations as low as 5 μM .

- Mechanism of Action : The anticancer activity is believed to be mediated through DNA intercalation and inhibition of topoisomerase-II, which are critical for DNA replication and cell division. This mechanism was supported by molecular docking studies that showed favorable interactions between the compound and target proteins involved in cancer progression .

- Comparative Efficacy : Compared to other known anticancer agents, this compound exhibited a lower IC50 value, indicating higher potency against certain cancer types. For example, it showed more effectiveness than traditional chemotherapeutics like doxorubicin in specific assays .

Analgesic Activities

In addition to its anticancer properties, this compound has been investigated for its analgesic effects.

Research Insights

- Pain Models : Animal models have demonstrated that the compound can reduce pain responses significantly in inflammatory pain models. It exhibited a dose-dependent reduction in pain behavior when administered prior to painful stimuli .

- Mechanistic Studies : The analgesic effect is hypothesized to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for pain perception and modulation .

Additional Biological Activities

Beyond anticancer and analgesic effects, this compound has shown potential in other biological activities:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains, although further research is needed to elucidate this aspect fully.

- Neuroprotective Effects : There is emerging evidence indicating that this compound might offer neuroprotective benefits, potentially useful in neurodegenerative disease models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Naphthylsulfonyl)-4-(2-pyridyl)piperazine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves sulfonylation of the piperazine core. A common approach uses 2-naphthylsulfonyl chloride and 4-(2-pyridyl)piperazine in polar aprotic solvents (e.g., DMF or dichloromethane) with a base like triethylamine at 0–5°C to minimize side reactions. Stoichiometric optimization (1:1.1 molar ratio of piperazine to sulfonyl chloride) and slow reagent addition improve yields (70–85%). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Monitoring with TLC (Rf ≈ 0.3–0.5) confirms reaction progress .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- 1H NMR : Naphthyl protons appear as multiplets (δ 7.4–8.6 ppm); pyridyl protons show doublets (δ 8.0–8.5 ppm). Piperazine methylene groups resonate as singlets (δ 3.1–3.5 ppm).

- 13C NMR : Sulfonyl-linked carbons appear at δ 115–125 ppm.

- IR : Strong sulfonyl S=O stretches at 1150–1300 cm⁻¹.

- HRMS : Molecular ion peak at m/z 379.1045 (C19H17N3O2S).

Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different assays?

- Methodological Answer : Discrepancies often stem from assay-specific variables (e.g., cell line sensitivity, serum content). Standardize protocols (e.g., MTT vs. resazurin assays) and validate with orthogonal methods (e.g., flow cytometry for apoptosis). Perform dose-response studies (0.1–100 μM) to confirm IC50 consistency. Molecular docking (e.g., using kinase targets like PDB: 4NBS) identifies binding mode variations. Cross-referencing with structural analogs (e.g., nitrophenyl-sulfonyl derivatives) clarifies substituent effects on activity .

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound analogs for antimicrobial potency?

- Methodological Answer :

- Substitution Analysis : Introduce halogens (e.g., Cl, F) at the naphthyl C-5 position to enhance lipophilicity and Gram-negative activity (MIC reduction from 25 μM to 8 μM).

- QSAR Modeling : Use Hammett σ constants to correlate electron-withdrawing groups (e.g., -NO2) with enhanced bacterial membrane penetration.

- Co-Crystallization : Resolve ligand-enzyme complexes (e.g., dihydrofolate reductase) to identify critical hydrogen bonds (e.g., sulfonyl oxygen with Arg98).

- Comparative Studies : Test trifluoromethyl-pyridyl variants for improved metabolic stability .

Q. What methodologies are recommended for investigating the metabolic stability of this compound in preclinical development?

- Methodological Answer :

- Liver Microsome Assays : Incubate with human/rat microsomes (1 mg/mL protein, NADPH regeneration system) at 37°C. Quantify parent compound depletion over 60 minutes via LC-MS/MS.

- Metabolite Identification : Use high-resolution MS/MS to detect hydroxylation (e.g., +16 Da at naphthyl C-6) or sulfone oxidation.

- CYP Inhibition Screening : Determine IC50 for CYP3A4 and 2D6 to guide structural modifications (e.g., methyl groups at pyridyl C-3 reduce 3A4 inhibition by 40%) .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the cytotoxicity of this compound in cancer vs. normal cell lines?

- Methodological Answer :

- Selectivity Index (SI) Calculation : Compare IC50 values in cancer (e.g., HeLa) vs. normal (e.g., HEK293) cells. An SI >3 indicates therapeutic potential.

- Mechanistic Profiling : Assess mitochondrial membrane disruption (JC-1 staining) and ROS generation (DCFDA assay) to differentiate apoptosis pathways.

- Transcriptomics : RNA-seq of treated cells identifies off-target effects (e.g., upregulation of stress-response genes in normal cells) .

Experimental Design Considerations

Q. What in-silico tools are most effective for predicting the pharmacokinetic properties of this compound analogs?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to estimate logP (target: 2.5–3.5) and BBB permeability.

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., 100 ns simulations in GROMACS) to assess stability of sulfonyl-piperazine interactions.

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to optimize hydrogen-bonding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.